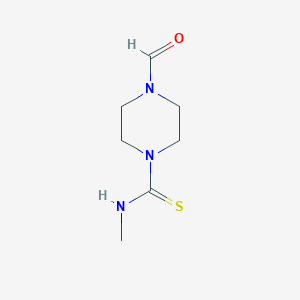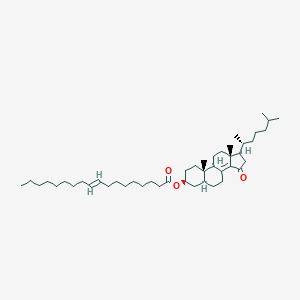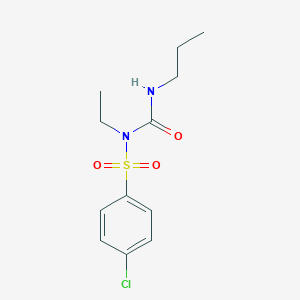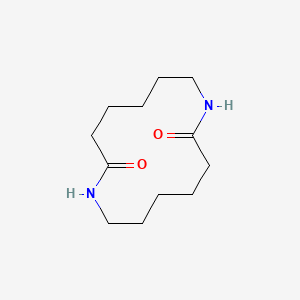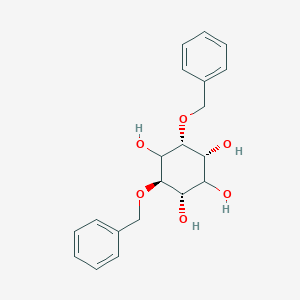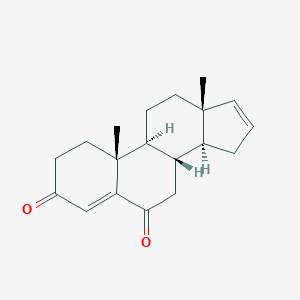
Androsta-4,16-diene-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsta-4,16-diene-3,6-dione (also known as 4-AD) is a steroid hormone that is commonly used in scientific research. It is a derivative of testosterone and is known for its ability to increase muscle mass and strength. In
Mécanisme D'action
4-AD works by binding to androgen receptors in muscle tissue, which leads to an increase in protein synthesis and muscle growth. It also has anti-catabolic effects, which means it can prevent muscle breakdown during periods of intense exercise or calorie restriction.
Effets Biochimiques Et Physiologiques
In addition to its anabolic effects, 4-AD has been shown to have a number of other biochemical and physiological effects. It has been shown to increase red blood cell production, which can improve endurance and cardiovascular performance. It also has anti-inflammatory effects, which can reduce muscle soreness and improve recovery time.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-AD in lab experiments is its ability to increase muscle mass and strength in a short period of time. This makes it a useful tool for studying the effects of anabolic steroids on muscle growth. However, there are also some limitations to using 4-AD in lab experiments. For example, it can be difficult to control the dosage and timing of administration, which can lead to inconsistent results.
Orientations Futures
There are a number of potential future directions for research on 4-AD. One area of interest is the development of new drugs that can mimic its anabolic effects without the negative side effects associated with anabolic steroids. Another area of interest is the use of 4-AD in the treatment of muscle wasting diseases such as muscular dystrophy. Finally, there is also potential for research on the effects of 4-AD on cognitive function and mental health.
Méthodes De Synthèse
The synthesis of 4-AD involves the conversion of androstenedione to 4-AD using a chemical reaction. This reaction is typically carried out using a palladium catalyst and a reducing agent such as hydrogen gas. The resulting product is then purified using chromatography techniques to obtain pure 4-AD.
Applications De Recherche Scientifique
4-AD is commonly used in scientific research to study the effects of anabolic steroids on muscle growth and strength. It is also used in the development of new drugs for the treatment of muscle wasting diseases such as muscular dystrophy.
Propriétés
Numéro CAS |
114611-55-1 |
|---|---|
Nom du produit |
Androsta-4,16-diene-3,6-dione |
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C19H24O2/c1-18-7-3-4-14(18)13-11-17(21)16-10-12(20)5-9-19(16,2)15(13)6-8-18/h3,7,10,13-15H,4-6,8-9,11H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |
Clé InChI |
GOJSMZGIOCBZMX-UNTXSKPGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC(=O)C4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CC=C2)CC(=O)C4=CC(=O)CCC34C |
SMILES canonique |
CC12CCC3C(C1CC=C2)CC(=O)C4=CC(=O)CCC34C |
Synonymes |
androsta-4,16-diene-3,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



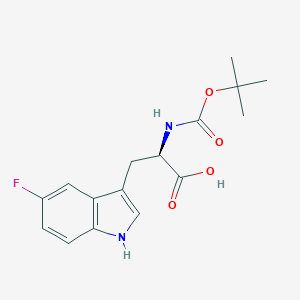
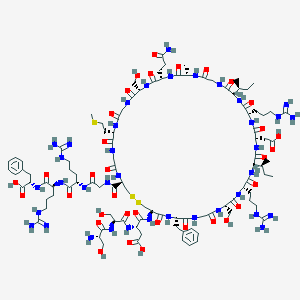
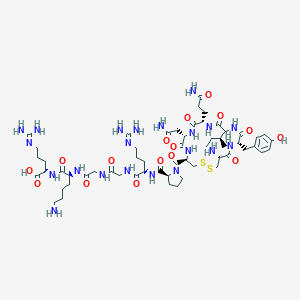
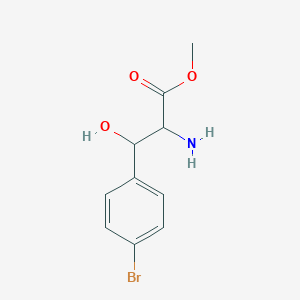
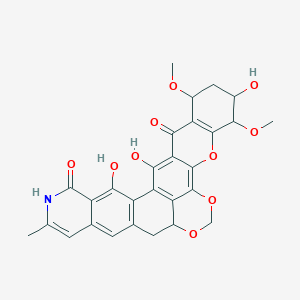
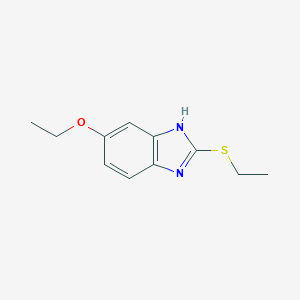
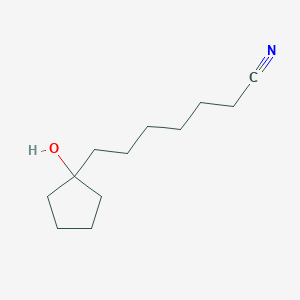
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
